3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea
Description
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[4-(pyridin-3-ylmethylcarbamoylamino)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-19(23-13-15-3-1-9-21-11-15)25-17-5-7-18(8-6-17)26-20(28)24-14-16-4-2-10-22-12-16/h1-12H,13-14H2,(H2,23,25,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABIZUQQPNDAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)NC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221161 | |
| Record name | Urea, N,N′′-1,4-phenylenebis[N′-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301221161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497060-18-1 | |
| Record name | Urea, N,N′′-1,4-phenylenebis[N′-(3-pyridinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497060-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N′′-1,4-phenylenebis[N′-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301221161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea typically involves the reaction of pyridine derivatives with isocyanates. One common method involves the reaction of pyridine-3-carboxaldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then reacted with an isocyanate to form the urea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines .
Scientific Research Applications
3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s urea core distinguishes it from carboxamide- or heterocyclic-based kinase inhibitors. Key comparisons include:
Structural Analysis :
- Pyridinyl vs. Trifluoromethyl Groups : The target compound’s pyridinyl groups may improve solubility compared to the lipophilic trifluoromethyl groups in Example 324, though the latter likely offers superior metabolic stability .
- Urea vs.
Kinase Inhibition Activity
While direct data for the target compound are unavailable, bis-aryl ureas generally exhibit broad-spectrum kinase inhibition. Key trends from analogs:
- p38 MAPK Inhibition : Pyridinyl-substituted ureas show moderate-to-strong p38 binding (IC₅₀ ~10–100 nM) due to aromatic interactions with hydrophobic pockets .
- Selectivity : Trifluoromethyl groups (Example 324) may enhance selectivity for kinases with larger ATP-binding pockets, whereas pyridinyl groups favor kinases with polar residues (e.g., CDKs) .
Pharmacokinetic and Clinical Potential
- Bioavailability : The methoxyurea derivative’s lipophilicity may enhance oral absorption but reduce aqueous solubility, a common trade-off in kinase inhibitor design .
- Clinical Relevance : Three urea-based kinase inhibitors cited in (e.g., Sorafenib analogs) have entered clinical trials, suggesting the target compound’s scaffold is viable but requires optimization for selectivity and stability.
Biological Activity
The compound 3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea represents a class of urea derivatives that have garnered attention in medicinal chemistry due to their potential biological activities, particularly in the field of cancer therapeutics. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its antiproliferative effects against various cancer cell lines.
Synthesis
The synthesis of 3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea typically involves multi-step organic reactions that integrate pyridine and urea functionalities. The detailed synthetic pathway may include the following steps:
- Formation of Urea Linkage : Reacting an appropriate isocyanate with an amine derivative.
- Pyridine Substitution : Introducing pyridine moieties through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Evaluation
The biological activity of the compound has been evaluated primarily through in vitro assays against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The antiproliferative activity is often measured using the MTT assay, which assesses cell viability based on metabolic activity.
Antiproliferative Activity
The compound demonstrated significant antiproliferative effects with IC50 values indicating its potency:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.39 |
| HCT116 | 3.90 |
| PC-3 | Not reported |
These values suggest that the compound is comparable to established anticancer agents like sorafenib, which has IC50 values of 2.12 μM for A549 and 2.25 μM for HCT116 .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyridine ring and urea moiety significantly influence the biological activity. Key observations include:
- Substituent Variability : Different substituents at the 4-position of the phenyl ring can enhance or diminish activity.
- Hydrogen Bonding : The presence of hydrogen bond donors in the urea structure contributes to binding affinity with target proteins involved in cancer proliferation pathways.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Derivatives : A series of pyridine-based urea derivatives were synthesized and tested for their ability to inhibit BRAF kinase, a common target in cancer therapy. One compound showed a MolDock score of −141.4 kcal/mol, indicating strong binding potential .
- In Vivo Models : Further investigations into animal models are necessary to assess pharmacokinetics and therapeutic efficacy in vivo.
Q & A
Q. What are the optimal synthetic routes for 3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including urea bond formation and coupling of pyridinylmethyl groups. Key parameters for optimization include:
- Catalyst selection : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ (used in analogous urea derivatives) enhance reaction efficiency and reduce byproducts .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve solubility and reaction kinetics .
- Purification : Use HPLC or column chromatography to isolate the compound, with purity verified via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the structural and electronic properties of this compound be characterized to confirm its identity?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks to pyridinyl protons (δ 7.5–8.5 ppm) and urea NH groups (δ 9–10 ppm) .
- FT-IR : Confirm urea C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Q. What is the proposed mechanism of action for this compound in enzyme inhibition studies?
- Methodological Answer : The urea moiety and pyridinyl groups enable dual binding to enzyme active sites. For example:
- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates or calorimetry (ITC) to assess binding affinity .
- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) to identify key residues (e.g., Asp/Lys) involved in hydrogen bonding .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the compound’s bioactivity across diverse biological models?
- Methodological Answer : Use a split-plot design to account for variables like cell type, dosage, and exposure time. For example:
- Main plots : Cell lines (e.g., cancer vs. normal).
- Subplots : Dosage gradients (0.1–100 µM).
- Replicates : 4–6 replicates per condition to ensure statistical power .
- Endpoint assays : Combine MTT (cytotoxicity) and Western blotting (target protein expression) .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Meta-analysis : Pool data from independent studies and apply heterogeneity tests (e.g., I² statistic) to identify confounding variables (e.g., assay conditions) .
- Standardized protocols : Validate assays using reference inhibitors (e.g., staurosporine for kinases) and control for solvent effects (e.g., DMSO ≤0.1%) .
Q. What methodologies are suitable for assessing the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic studies : Measure hydrolysis/photolysis rates under varying pH and UV exposure.
- Biotic studies : Use model organisms (e.g., Daphnia magna) for acute toxicity (LC₅₀) and bioaccumulation assays.
- QSPR modeling : Predict biodegradability and partition coefficients (log P) from molecular descriptors .
Q. How can comparative studies with structurally analogous urea derivatives enhance understanding of SAR (Structure-Activity Relationships)?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with substituted pyridinyl groups (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) and compare bioactivity .
- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., pyridinyl position impacts kinase selectivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
